Nω-Hydroxy-L-arginine Monoacetate Nω-Hydroxy-L-arginine Monoacetate
Brand Name: Vulcanchem
CAS No.: 53598-01-9
VCID: VC0013594
InChI: InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1
SMILES: CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO
Molecular Formula: C8H18N4O5
Molecular Weight: 250.25 g/mol

Nω-Hydroxy-L-arginine Monoacetate

CAS No.: 53598-01-9

Reference Standards

VCID: VC0013594

Molecular Formula: C8H18N4O5

Molecular Weight: 250.25 g/mol

Nω-Hydroxy-L-arginine Monoacetate - 53598-01-9

CAS No. 53598-01-9
Product Name Nω-Hydroxy-L-arginine Monoacetate
Molecular Formula C8H18N4O5
Molecular Weight 250.25 g/mol
IUPAC Name acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid
Standard InChI InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1
Standard InChIKey VYMCYRPQICLHKC-WCCKRBBISA-N
Isomeric SMILES CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO
SMILES CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO
Canonical SMILES CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO
Synonyms 6-NOHA
N(G)-hydroxy-L-arginine
N(omega)-hydroxy-L-arginine
N(omega)-hydroxyarginine
N-omega-hydroxy-L-arginine
PubChem Compound 11957565
Last Modified Nov 11 2021
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